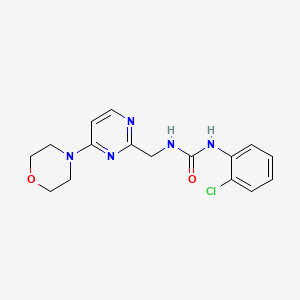
1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including condensation, chlorination, and nucleophilic substitution. For instance, derivatives of morpholine pyrimidinyl were synthesized from commercially available precursors through steps ensuring moderate yields and confirming the structures via spectroscopic methods (Lei et al., 2017). Such methodologies underline the complexity and the careful design required in synthesizing this class of compounds.
Molecular Structure Analysis
The determination of molecular structures of similar compounds is commonly achieved using X-ray single-crystal diffraction techniques, showcasing specific spatial arrangements and confirming the compound's conformation (Guo & Shun, 2004). Detailed molecular structure analysis is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
This compound's chemical reactions often involve interactions with other chemical entities leading to the formation of complex structures with unique biological activities. For example, research has focused on synthesizing derivatives with antiacetylcholinesterase activity, optimizing chemical structures for better pharmacological effects (Vidaluc et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in drug formulation and material science. Studies involving crystal structure determination and density functional theory (DFT) calculations provide insights into the compound's stability and reactivity (Sun et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical groups, stability under various conditions, and potential for forming derivatives, are fundamental for the compound's applicability in synthesis and pharmaceutical development. For example, the study of novel urea derivatives with potent anti-CML activity through PI3K/AKT signaling pathway inhibition highlights the compound's therapeutic potential (Li et al., 2019).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Research has shown that similar urea derivatives are effective corrosion inhibitors. For example, Bahrami and Hosseini (2012) found that compounds similar to 1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea exhibit good performance as inhibitors for mild steel corrosion in acid solutions. The inhibition efficiency increased with decreasing temperature and increasing concentration of the inhibitors (Bahrami & Hosseini, 2012).
Cancer Research : Some derivatives of 1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea have been studied for their potential in cancer treatment. For instance, Gil et al. (2021) reported that a similar phenoxypyrimidine urea derivative induces apoptosis in non-small cell lung cancer cells and could be a potential therapeutic agent (Gil et al., 2021).
Photodegradation Studies : Studies have also focused on the photodegradation and hydrolysis of urea derivatives. Gatidou and Iatrou (2011) investigated the photodegradation of substituted urea herbicides, which is relevant for understanding the environmental impact and degradation pathways of these compounds (Gatidou & Iatrou, 2011).
Alzheimer’s Disease Research : In the context of Alzheimer's disease, Vidaluc et al. (1995) synthesized a series of urea derivatives and assessed them for anti-acetylcholinesterase activity. These compounds are of interest due to their potential therapeutic effects in treating neurodegenerative diseases (Vidaluc et al., 1995).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c17-12-3-1-2-4-13(12)20-16(23)19-11-14-18-6-5-15(21-14)22-7-9-24-10-8-22/h1-6H,7-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTVVJYDCDKBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
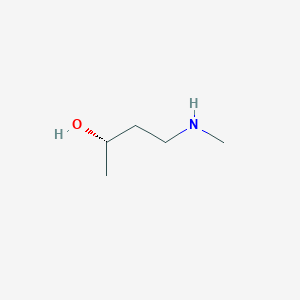
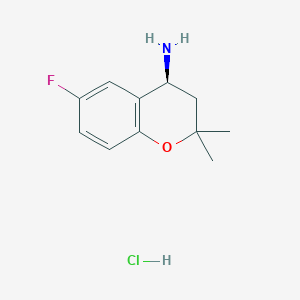
![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)

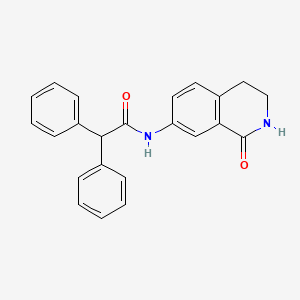

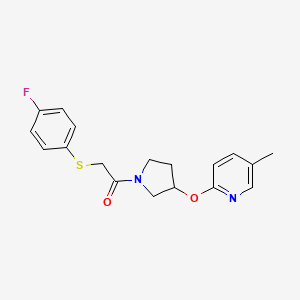
![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)
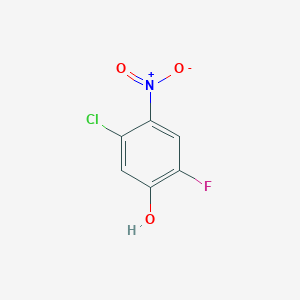
![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)